molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1202164
CAS No.: 21424-91-9
M. Wt: 266.72 g/mol
InChI Key: UCLPNTKRPMTACI-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an organic compound with the molecular formula C13H15ClN2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloroacetamide group attached to an indole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can undergo reduction reactions to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, and ethers.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a pharmacological agent.

    Chemical Biology: Utilized in the study of indole-based compounds and their interactions with biological targets.

    Industrial Applications: Employed in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom instead of chlorine.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group, affecting its reactivity and biological activity.

    2-Chloro-N,N-dimethylacetamide: Contains a dimethylacetamide group instead of the indole moiety.

Uniqueness

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the indole and chloroacetamide groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPNTKRPMTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175697
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-91-9
Record name Isamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?

A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.

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